Phenyl 2,3-di-O-benzyl-beta-D-thioglucopyranoside
Overview
Description
Phenyl 2,3-di-O-benzyl-beta-D-thioglucopyranoside is an indispensable compound, emerging as a potent research tool for delving into the intricate web of carbohydrate interactions . Its versatile nature permits its usage in synthesizing an array of glycoconjugates and carbohydrate derivatives .
Molecular Structure Analysis
The molecular formula of this compound is C33H34O5S . The IUPAC name is (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-4,5-bis(phenylmethoxy)-6-phenylsulfanyloxan-3-ol . The InChI Key is RCNHWIGTXCJGFF-RTJMFUJLSA-N .Physical and Chemical Properties Analysis
The molecular weight of this compound is 542.69 g/mol . The InChI Key is RCNHWIGTXCJGFF-RTJMFUJLSA-N . Other physical and chemical properties are not detailed in the available resources.Scientific Research Applications
Synthesis and Reactivity
Phenyl 2,3-di-O-benzyl-beta-D-thioglucopyranoside and similar compounds have been extensively studied in the field of synthetic organic chemistry, particularly in the synthesis of glycosides and related linkages. These compounds are known for their role as glycosyl donors in reactions that form glycosidic bonds, which are crucial in the construction of complex carbohydrates and glycoconjugates.
For instance, a study by Crich and Jayalath (2005) highlighted the use of this compound derivatives in the stereocontrolled formation of beta-glucosides and related linkages. They demonstrated that these compounds could achieve moderate to excellent beta-selectivity under certain conditions, offering a pathway to form 1,2-trans-equatorial glycosidic bonds without neighboring group participation, thus avoiding issues like ortho ester formation (Crich & Jayalath, 2005).
Solid-Phase Synthesis
The solid-phase synthesis of glycosides is another significant application of this compound. Crich and Smith (2002) described the linkage of this compound to a cross-linked polystyrene support to yield anomerically pure 2,3-di-O-benzyl-beta-D-mannopyranosides. They demonstrated the diastereoselective coupling of this polymer-supported mannosyl donor with a range of glycosyl acceptors, showcasing the utility of this compound in the solid-phase synthesis of complex carbohydrates (Crich & Smith, 2002).
Selectivity in Glycosylation
The selectivity of glycosyl donors like this compound in glycosylation reactions is a crucial aspect of synthetic carbohydrate chemistry. A study by Heuckendorff et al. (2014) explored the use of a conformationally restricted donor version of this compound, which was found to be beta-selective under various activation conditions. This study highlights the importance of donor structure in determining the selectivity of glycosylation reactions, an essential factor in the synthesis of specific glycosidic linkages (Heuckendorff et al., 2014).
Influence on Side Chain Conformation
The influence of protecting groups and side chain conformation in glycopyranosides is a subtle yet significant factor in determining the outcomes of glycosylation reactions. Dharuman, Amarasekara, and Crich (2018) investigated the conformational effects of protecting groups on this compound derivatives, providing insights into how these factors can modulate glycosylation outcomes (Dharuman, Amarasekara, & Crich, 2018).
Future Directions
Phenyl 2,3-di-O-benzyl-beta-D-thioglucopyranoside is emerging as a potent research tool for delving into the intricate web of carbohydrate interactions . Its versatile nature permits its usage in synthesizing an array of glycoconjugates and carbohydrate derivatives , suggesting it has potential for future research in these areas.
Properties
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-4,5-bis(phenylmethoxy)-6-phenylsulfanyloxan-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O5S/c27-16-22-23(28)24(29-17-19-10-4-1-5-11-19)25(30-18-20-12-6-2-7-13-20)26(31-22)32-21-14-8-3-9-15-21/h1-15,22-28H,16-18H2/t22-,23-,24+,25-,26+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNHWIGTXCJGFF-RTJMFUJLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(OC(C2OCC3=CC=CC=C3)SC4=CC=CC=C4)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2OCC3=CC=CC=C3)SC4=CC=CC=C4)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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